molecular formula C13H20ClNO2 B2487715 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2089255-60-5

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2487715
CAS No.: 2089255-60-5
M. Wt: 257.76
InChI Key: PEODEIZULKEQLS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline familyThis compound is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .

Preparation Methods

The synthesis of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization. This method is favored for its simplicity and convenience.

Industrial production methods often involve the use of strong acids and elevated temperatures, although recent advancements have shown that milder, more chemoselective conditions can be employed using silyl triflate and a sterically encumbered pyridine base .

Chemical Reactions Analysis

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Substitution reactions often involve nucleophilic reagents, leading to the replacement of functional groups on the isoquinoline ring.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions are typically more complex isoquinoline derivatives .

Scientific Research Applications

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .

Properties

IUPAC Name

6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13;/h7-8,14H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEODEIZULKEQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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